molecular formula C16H21N5O2 B2577342 N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1902947-15-2

N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No. B2577342
CAS RN: 1902947-15-2
M. Wt: 315.377
InChI Key: BLYWTYLKTDUOCE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to have various biological activities and are used in many applications .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex. For example, a crystal structure study of a bis(3,5-dimethyl-1H-pyrazol-4-ammonium) compound showed that it has a monoclinic crystal system with a P 2 1 / n (no. 14) space group .


Chemical Reactions Analysis

Pyrazole derivatives have been used in various chemical reactions. For instance, they have been used as ligands in the ring-opening polymerization of rac-lactide .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can also vary greatly. For example, (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a solid at room temperature .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with pyrazole functionalities, have been synthesized and tested for cytotoxic activity against various cancer cell lines, demonstrating potent cytotoxic effects. Such compounds have shown potential as anticancer agents in both in vitro and in vivo models, highlighting the importance of structural modification in enhancing therapeutic efficacy (Deady et al., 2003).

DNA Recognition and Gene Expression Control

The design and synthesis of N-methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides demonstrate their capability to specifically target DNA sequences in the minor groove. This specificity allows for the control of gene expression, which is crucial in the development of novel therapeutic agents for diseases like cancer. The study of these polyamides provides insights into the molecular basis of DNA recognition and the potential for targeted gene therapy applications (Chavda et al., 2010).

Antimicrobial Activity

New 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of antibacterial and antifungal effects, highlighting the potential for the development of new antimicrobial agents. The structural diversity and biological activity of these compounds underscore the ongoing interest in pyran and carboxamide derivatives in antimicrobial research (Aytemir et al., 2003).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, demonstrates the versatility of enaminonitriles in chemical synthesis. These compounds exhibit a range of biological activities, underscoring the utility of heterocyclic chemistry in the development of new therapeutic agents and materials (Fadda et al., 2012).

Future Directions

Pyrazole derivatives are a topic of ongoing research due to their wide range of potential applications. Future research may focus on synthesizing new pyrazole derivatives and exploring their properties and applications .

properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-9-13(10(2)19-18-9)8-17-16(23)11-4-5-14-12(6-11)7-15(22)21(3)20-14/h7,11H,4-6,8H2,1-3H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYWTYLKTDUOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

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